molecular formula C22H18CaO8 B12649834 Calcium dibenzyl dimaleate CAS No. 17200-48-5

Calcium dibenzyl dimaleate

Cat. No.: B12649834
CAS No.: 17200-48-5
M. Wt: 450.4 g/mol
InChI Key: YDFZSTMOFBLSJC-SVDRMMRJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium dibenzyl dimaleate is a chemical compound with the molecular formula C11H10O4·1/2Ca. It is known for its unique structure, which includes two benzyl groups and two maleate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium dibenzyl dimaleate typically involves the reaction of dibenzyl maleate with a calcium salt. One common method is the ligand metathesis reaction, where dibenzyl maleate reacts with calcium iodide in a solvent such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete reaction and then isolating the product by crystallization from a suitable solvent mixture .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Calcium dibenzyl dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Calcium dibenzyl dimaleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which calcium dibenzyl dimaleate exerts its effects is primarily related to its ability to release calcium ions. These ions play a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and enzyme activation. The compound’s structure allows for controlled release of calcium ions, making it useful in applications where precise calcium regulation is required .

Comparison with Similar Compounds

Similar Compounds

    Dibenzylcalcium: Similar in structure but lacks the maleate groups.

    Calcium oxalate: Contains calcium but has different organic ligands.

    Calcium carbonate: A common calcium compound with different chemical properties.

Uniqueness

Calcium dibenzyl dimaleate is unique due to its combination of benzyl and maleate groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both organic and inorganic characteristics .

Properties

CAS No.

17200-48-5

Molecular Formula

C22H18CaO8

Molecular Weight

450.4 g/mol

IUPAC Name

calcium;(Z)-4-oxo-4-phenylmethoxybut-2-enoate

InChI

InChI=1S/2C11H10O4.Ca/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-;

InChI Key

YDFZSTMOFBLSJC-SVDRMMRJSA-L

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.